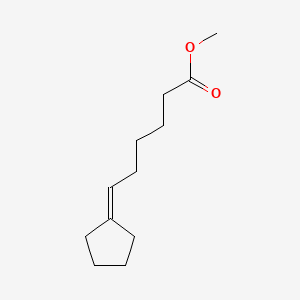
6-Cyclopentylidene-hexanoic acid methyl ester
Cat. No. B8421684
M. Wt: 196.29 g/mol
InChI Key: WAMOSCYMKNZSBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07091357B2
Procedure details


To a stirred suspension of cyclopentyltriphenylphosphonium bromide (10.0 g, 23.8 mmol) in TMF (60 mL) was added dropwise n-BuLi (10.2 mL, 2.5 M solution in hexanes, 23.8 mmol) at 0° C. under N2. The resulting solution was stirred at this temperature for 30 min and cooled to −78 ° C. A solution of 6-oxo-hexanoic acid methyl ester (3.33 g, 23.1 mmol) in THF (6 mL) was added quickly. The resulting mixture was then allowed to warm to room temperature and stirred overnight. Water (30 mL) was added. The aqueous phase was extracted with hexane. The combined organic phases were washed with saturated aqueous NH4Cl and brine and dried. Concentration and purification of the residue by flash chromatography on silica gel (hexane:ethyl acetate, 10:1) afforded 6-cyclopentylidene-hexanoic acid methyl ester (3.15 g, 70%) as a colorless oil: 1H NMR (300 MHz, CDCl3) δ 5.20 (1H, m), 3.64 (3H, s), 2.29 (2H, m), 2.16 (4H, m), 1.96 (2H, m), 1.62 (6H, m), 1.35 (2H, m); 13C NMR (75 MHz, CDCl3) δ 174.26, 143.54, 119.65, 51.66, 34.29, 33.79, 29.44, 28.86, 26.69, 26.61, 24.91.





Yield
70%
Identifiers


|
REACTION_CXSMILES
|
[Br-].[CH:2]1([P+](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[CH2:6][CH2:5][CH2:4][CH2:3]1.[Li]CCCC.[CH3:31][O:32][C:33](=[O:40])[CH2:34][CH2:35][CH2:36][CH2:37][CH:38]=O.O>C1COCC1>[CH3:31][O:32][C:33](=[O:40])[CH2:34][CH2:35][CH2:36][CH2:37][CH:38]=[C:2]1[CH2:3][CH2:4][CH2:5][CH2:6]1 |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
[Br-].C1(CCCC1)[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
|
Step Two
|
Name
|
|
|
Quantity
|
10.2 mL
|
|
Type
|
reactant
|
|
Smiles
|
[Li]CCCC
|
Step Three
|
Name
|
|
|
Quantity
|
3.33 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(CCCCC=O)=O
|
|
Name
|
|
|
Quantity
|
6 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Four
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-78 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The resulting solution was stirred at this temperature for 30 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to warm to room temperature
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred overnight
|
|
Duration
|
8 (± 8) h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous phase was extracted with hexane
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic phases were washed with saturated aqueous NH4Cl and brine
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
Concentration and purification of the residue by flash chromatography on silica gel (hexane:ethyl acetate, 10:1)
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC(CCCCC=C1CCCC1)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3.15 g | |
| YIELD: PERCENTYIELD | 70% | |
| YIELD: CALCULATEDPERCENTYIELD | 69.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
